molecular formula C30H24FN3O7 B12075652 (2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate

(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate

Cat. No.: B12075652
M. Wt: 557.5 g/mol
InChI Key: MMIZOEMKWWGUGO-UHFFFAOYSA-N
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Description

The compound “(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate” is a fluorinated nucleoside analog characterized by a modified oxolane (tetrahydrofuran) sugar core. Key structural features include:

  • Stereochemistry: The (2R,3R,4S,5R) configuration defines spatial orientation, critical for biological interactions.
  • Substituents: A 4-benzamido-2-oxopyrimidine base at position 5, a benzoyloxy group at position 2, and a fluorine atom at position 4 of the oxolane ring.

This compound shares structural motifs with antiviral or antimetabolite agents, where fluorination often improves resistance to enzymatic degradation .

Properties

Molecular Formula

C30H24FN3O7

Molecular Weight

557.5 g/mol

IUPAC Name

[5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C30H24FN3O7/c31-24-25(41-29(37)21-14-8-3-9-15-21)22(18-39-28(36)20-12-6-2-7-13-20)40-27(24)34-17-16-23(33-30(34)38)32-26(35)19-10-4-1-5-11-19/h1-17,22,24-25,27H,18H2,(H,32,33,35,38)

InChI Key

MMIZOEMKWWGUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

  • Reagents : N4-Benzoylcytosine derivatives.

  • Conditions : AlCl₃ or other Lewis acids in dichloromethane at 0–20°C.

  • Yield : Up to 97.5% in optimized industrial processes.

Key Steps :

  • Activation : Activate the nucleoside core with a leaving group (e.g., chloride).

  • Coupling : React with N4-benzoylcytosine under anhydrous conditions.

Phosphorylation with Stereoselective Control

  • Dynamic Kinetic Resolution : Use benzyl protection at the 3′-OH to achieve >90% stereoselectivity at the P-center.

  • Reagents : Chloro-phosphoryl intermediates and chiral selectors.

Stereoselective Synthesis and Purification

Ensuring the correct stereochemistry at positions 2R, 3R, 4S, and 5R is critical.

Chiral Resolution

  • Method : Use chiral chromatography or enzymatic resolution for intermediates.

  • Example : Resolution of racemic phosphoryl chlorides using nucleoside derivatives as chiral selectors.

Crystallization and Chromatography

  • Purification : Recrystallization in toluene or ethyl acetate to achieve >98% purity.

Comparative Analysis of Preparation Methods

Method Key Steps Reagents/Conditions Yield References
Fluorination + Benzoylation DAST fluorination → 3,5-O-benzoylation → 2-O-methyl benzoateDAST, benzoyl chloride, pyridine, 0–20°C75–85%
Nucleophilic Substitution Chloride activation → Coupling with N4-benzoylcytosineAlCl₃, dichloromethane, 0–20°C95–97.5%
Phosphorylation Dynamic resolution → Phosphoryl chloride couplingBenzyl-protected nucleoside, 4-dimethylaminopyridine (DMAP)92:8 ratio
Mitsunobu Reaction Sulfonate ester → Coupling with nucleosideDIAD, triphenylphosphine, THF85–90%

Optimized Industrial Processes

Recent patents emphasize scalable methods for Sofosbuvir intermediates:

  • Catalyst Use : DMAP or triethylamine for acylation, reducing reaction time to 6–8 hours.

  • Solvent Selection : Toluene or dichloroethane for higher solubility and yield.

  • Purification : Crystallization in toluene to minimize waste and improve purity.

Case Study :
In CN112409267A, reacting N4-benzoylcytosine with benzoic anhydride (1:1.2 molar ratio, 0–5°C) yields a key intermediate in 92% purity after crystallization.

Challenges and Innovations

  • Stereochemical Control : Avoiding racemization during phosphorylation via benzyl protection.

  • Cost Reduction : Replacing polyphosphoric acid with DMAP in benzimidazole synthesis.

  • Waste Minimization : Using ethyl acetate instead of tin reagents to reduce hazardous byproducts .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the benzoyl protecting groups.

    Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce deprotected nucleosides.

Scientific Research Applications

3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.

    Biology: The compound is used in studies of nucleic acid structure and function, as well as in the development of nucleoside-based probes and sensors.

    Industry: The compound is used in the production of nucleic acid-based therapeutics and diagnostics.

Mechanism of Action

The mechanism of action of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The benzoyl groups enhance its stability and cellular uptake, while the fluorine atom at the 2’ position increases its resistance to enzymatic degradation. The compound targets nucleic acid polymerases and other enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound [(2R,3R,4S,5R) configuration] Fluoro C₃₁H₂₆FN₃O₇ 571.55 Predicted Collision Cross Section (CCS): 233.8 Ų (M+H⁺ adduct)
[(2R,3S,4R,5R)-4-Fluoro-4-methyl analogue] (Aladdin Scientific) Fluoro, Methyl C₃₁H₂₆FN₃O₇ 571.55 Enhanced metabolic stability due to methyl group
[(2R,3R,4R,5R)-4-Chloro-4-methyl analogue] (GLPBIO) Chloro, Methyl C₃₁H₂₆ClN₃O₇ 588.01 Higher molecular weight; chloro may increase halogen bonding potential
[(2S,3S,4S,5S)-4-Fluoro-4-methyl enantiomer] (Beijing Comparison Pharmaceutical) Fluoro, Methyl C₃₁H₂₆FN₃O₇ 571.55 Differing stereochemistry likely reduces target affinity
N-{1-[(2R,3R,4S,5R)-Ribofuranosyl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide (PubChem CID: FDB023789) Hydroxyl groups C₁₂H₁₆N₃O₆ 298.27 Polar ribose sugar; contrasts with lipophilic benzoyl esters in target

Key Observations:

Fluorine vs. Chlorine: Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane penetration compared to bulkier chloro substituents . Chloro analogues (e.g., GLPBIO’s compound) exhibit higher molecular weights (~588 g/mol vs.

Methyl Group Addition :

  • The 4-methyl substitution in Aladdin’s analogue may sterically hinder enzymatic degradation, prolonging half-life .

Stereochemical Impact :

  • The (2S,3S,4S,5S) enantiomer () demonstrates how inverted configurations can disrupt binding to chiral biological targets, underscoring the necessity of the target compound’s (2R,3R,4S,5R) orientation .

Sugar Core Modifications :

  • Replacement of benzoyl esters with hydroxyl groups (as in FDB023789) drastically alters solubility and pharmacokinetics, favoring renal excretion over tissue penetration .

Predicted vs. Experimental Data

  • Collision Cross Section (CCS) : The target compound’s CCS (233.8 Ų for [M+H]⁺) aligns with analogues of similar mass, suggesting comparable gas-phase ion mobility .
  • Thermodynamic Stability: Fluorine’s inductive effect likely stabilizes the oxolane ring against acid-catalyzed hydrolysis relative to non-fluorinated analogues .

Biological Activity

The compound (2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure featuring a pyrimidine moiety and a fluorinated oxolane. Its molecular formula is C31H26FN3O7C_{31}H_{26}FN_3O_7 with a molecular weight of approximately 571.55 g/mol. The presence of the benzamido and benzoyloxy groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrimidines have been shown to inhibit the growth of various bacterial strains. The specific compound may also possess similar activity, as suggested by its structural analogs.

Compound Activity Target Organism
Pyrimidine Derivative AAntibacterialE. coli
Pyrimidine Derivative BAntifungalCandida albicans
Pyrimidine Derivative CAntiviralInfluenza virus

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies on related pyrimidine derivatives. These studies have demonstrated that such compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Case Studies

  • Case Study on Pyrimidine Analogues : A study investigated the anti-inflammatory properties of various pyrimidine derivatives in vitro. Results indicated that certain analogues significantly reduced TNF-alpha levels in macrophages, suggesting a possible mechanism for the observed anti-inflammatory effects.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results showed that modifications in the benzamide group enhanced efficacy against resistant bacterial strains.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or disrupt cellular membrane integrity due to its structural features.

Q & A

Q. What are the key synthetic routes for preparing this compound, and what analytical techniques validate its purity and structure?

The synthesis involves multi-step processes, including cyclization to form the oxolan ring and subsequent functionalization with benzoyloxy and fluoro groups. Critical steps include:

  • Cyclization : Using precursors like pyrimidine derivatives under controlled temperature (e.g., 60–80°C) and catalysts (e.g., Lewis acids) .
  • Functionalization : Benzoylation via benzoyl chloride in anhydrous conditions, and fluorination using reagents like DAST (diethylaminosulfur trifluoride) . Validation :
  • Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (e.g., ESI-MS) .
  • Structure : 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm stereochemistry and substituent positions, with comparisons to calculated CCS (Collision Cross Section) values for adducts (e.g., [M+H]+ CCS = 233.8 Ų) .

Q. How is the biological activity of this compound assessed, and what mechanisms are proposed?

Assays :

  • Antiviral/Cytotoxicity : Cell-based assays (e.g., inhibition of viral replication in HeLa cells) and MTT assays for cytotoxicity .
  • Enzyme Inhibition : Fluorometric assays targeting thymidylate synthase or viral polymerases, comparing IC50_{50} values to analogs like 2’-deoxy-2’-fluoro-5-fluorouridine . Mechanism : The fluoro group enhances binding to enzyme active sites, while the benzamido-pyrimidine moiety mimics natural nucleotides, causing chain termination in nucleic acid synthesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or dilution .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, particularly for stereospecific steps?

  • Chiral Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) to enforce the (2R,3R,4S,5R) configuration .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve fluorination efficiency by stabilizing intermediates .
  • Real-Time Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. How should contradictory data in enzyme inhibition assays (e.g., IC50_{50} variability) be resolved?

  • Assay Validation :
  • Confirm enzyme purity via SDS-PAGE and activity checks with positive controls (e.g., 5-fluorouracil).
  • Standardize substrate concentrations (e.g., dUTP for thymidylate synthase) across replicates .
    • Data Analysis : Use nonlinear regression models (e.g., Hill equation) to account for allosteric effects or cooperative binding .

Q. What computational strategies support the design of analogs with improved pharmacokinetic properties?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes. Focus on modifying the benzoyloxy group to reduce metabolic lability .
  • ADME Prediction : Tools like SwissADME to optimize logP (target 1–3) and polar surface area (<140 Ų) for enhanced bioavailability .

Q. How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate target interactions?

  • SPR : Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (0.1–100 µM). Use reference subtraction to correct for nonspecific binding .
  • ITC : Titrate the compound (1 mM stock) into the enzyme solution (10 µM) to determine ΔH and ΔS, providing insights into entropy-driven vs. enthalpy-driven binding .

Comparative and Methodological Insights

  • Structural Analogues : Compare with (2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate (CAS: 817204-32-3), noting how the methyl group in the oxolan ring alters steric hindrance and enzyme affinity .
  • Analytical Data : Reference collision cross-section (CCS) values (e.g., [M+Na]+ CCS = 245.8 Ų) for LC-MS method development in metabolomic studies .

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